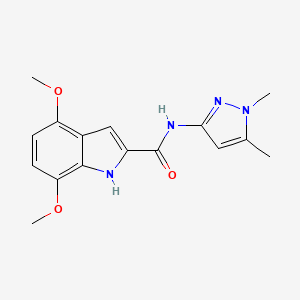

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide

Description

N-(1,5-Dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide is a heterocyclic compound combining a pyrazole and indole scaffold. The pyrazole moiety (1,5-dimethyl substitution) and the indole ring (4,7-dimethoxy substitution) contribute to its structural uniqueness. For example, similar compounds exhibit anti-tumor, anti-inflammatory, and ligand-chelating properties .

Properties

Molecular Formula |

C16H18N4O3 |

|---|---|

Molecular Weight |

314.34 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C16H18N4O3/c1-9-7-14(19-20(9)2)18-16(21)11-8-10-12(22-3)5-6-13(23-4)15(10)17-11/h5-8,17H,1-4H3,(H,18,19,21) |

InChI Key |

JYOLJRQGRHUIKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous purification steps to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and indole rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties. Its structure incorporates an indole moiety, which is often associated with various biological activities. The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization.

Synthesis Overview

The synthesis process can be summarized as follows:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Functionalization : Introduction of methoxy groups and carboxamide functionalities to enhance biological activity.

These steps are crucial in developing derivatives with improved efficacy and selectivity for biological targets.

Biological Activities

Research has shown that N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide exhibits significant biological activities:

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition zones indicating effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that similar pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, leading to growth inhibition. For example, compounds within this class have shown promising results in inhibiting tumor cell proliferation in vitro .

Therapeutic Potential

The unique structural features of this compound position it as a candidate for further development in therapeutic applications:

Potential Uses in Drug Development

Given its biological activities, this compound may serve as a lead compound for drug development aimed at treating infections or cancer. The ability to modify its structure could lead to the creation of more potent analogs with improved pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the synthesis and application of related compounds:

| Study | Compound | Findings |

|---|---|---|

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Exhibited significant antimicrobial activity against Gram-positive bacteria with notable inhibition zones. | |

| N-Aryl derivatives | Showed substantial anticancer activity against various cancer cell lines with percent growth inhibitions exceeding 80%. |

These findings highlight the importance of ongoing research into this compound's potential applications in medicine.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Indole Derivatives

Notes:

- Methoxy vs. Halogen Substitution: The 4,7-dimethoxy groups on the indole ring in the target compound likely increase hydrophilicity compared to chloro or cyano substituents in analogs like 3a–3p . This may alter pharmacokinetic properties, such as membrane permeability.

- Hydrogen-Bonding Networks: The carboxamide linker enables intermolecular H-bonding, similar to the β-keto-enol compounds in and , which stabilize crystal structures via O–H–O interactions .

- Crystallographic Behavior : While the target compound’s crystal structure is unreported, analogs like (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-3-hydroxyprop-2-en-1-ol adopt orthorhombic systems (P212121) with defined intramolecular interactions .

Key Observations :

- Synthetic Challenges : The target compound’s synthesis would likely involve coupling 1,5-dimethylpyrazole-3-amine with 4,7-dimethoxyindole-2-carboxylic acid using EDCI/HOBt, as seen in . However, steric hindrance from the 1,5-dimethyl groups on pyrazole may reduce yields compared to less-substituted analogs.

- Thermal Stability : Melting points for carboxamide derivatives range widely (123–183°C), influenced by substituent polarity and crystal packing. The target compound’s dimethoxy groups may lower its melting point relative to chlorinated analogs.

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

- Common Name: this compound

- Molecular Formula: C16H18N4O3

- Molecular Weight: 314.34 g/mol

- CAS Number: 1574480-86-6

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole structure exhibit promising anticancer activity. The following table summarizes key findings related to the cytotoxic effects of this compound and similar derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD | Induces apoptosis and inhibits cell proliferation |

| Compound A | HepG2 (Liver Cancer) | 12.50 | Inhibition of cell cycle progression |

| Compound B | A549 (Lung Cancer) | 26.00 | Induction of autophagy |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways. For instance, compounds have shown inhibition of Aurora-A kinase and CDK2, which are critical for cell cycle regulation and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Autophagy Induction : Certain derivatives have been reported to induce autophagy in cancer cells without causing apoptosis, suggesting a dual mechanism where both processes could be targeted.

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various pyrazole derivatives, including this compound, researchers found significant cytotoxic effects against MCF7 and A549 cell lines. The study utilized MTT assays to determine IC50 values and concluded that the compound exhibited promising potential as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to evaluate the binding interactions of this compound with target proteins involved in cancer progression. The results indicated strong binding affinity to Aurora-A kinase and CDK2, supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.